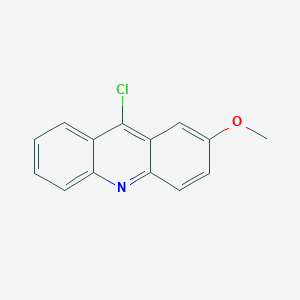

9-Chloro-2-methoxyacridine

Overview

Description

9-Chloro-2-methoxyacridine is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry and molecular biology. This compound is characterized by the presence of a chlorine atom at the ninth position and a methoxy group at the second position on the acridine ring. It is primarily used as a fluorescent probe and has significant applications in DNA intercalation studies.

Mechanism of Action

Target of Action

The primary target of 9-Chloro-2-methoxyacridine is DNA, specifically the poly (d (A-T)) sequences . This compound selectively binds to these sequences, acting as a DNA intercalator .

Mode of Action

This compound intercalates into DNA, selectively binding to poly (d (A-T)) sequences . The compound also binds to membranes in the energized state and becomes quenched if a pH gradient forms . This property has been extensively employed to follow cation and anion movement across membranes and to study the proton-pumping activity of various membrane-bound ATPases .

Biochemical Pathways

The compound’s interaction with DNA and membranes affects various biochemical pathways. It has been used to measure changes in vacuolar pH when a specific substrate crosses the tonoplast through a putative H+/solute antiport system . This suggests that it may play a role in regulating intracellular pH and ion transport.

Result of Action

The binding of this compound to DNA and membranes can result in changes in cellular processes such as DNA replication and ion transport . Its ability to quench upon the formation of a pH gradient suggests that it may also influence cellular pH regulation .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, its fluorescence is pH-dependent, suggesting that changes in cellular or vacuolar pH could affect its efficacy . Additionally, its ability to bind to membranes in the energized state suggests that membrane potential could also influence its action .

Biochemical Analysis

Biochemical Properties

9-Chloro-2-methoxyacridine plays a crucial role in biochemical reactions, primarily due to its ability to intercalate into DNA. This compound selectively binds to poly(dA-dT) sequences, with its fluorescence lifetime decreasing upon incorporation of guanosine . It is also known to inhibit acetylcholinesterase with a Ki value of 49 nM . The interaction of this compound with DNA and enzymes highlights its importance in biochemical studies.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to form three distinct complexes with DNA, each differing in the extent and characteristics of the binding process . These interactions can lead to genotoxic properties, including frameshift and transversion/transition mutations, as well as base-pair substitutions . Additionally, this compound exhibits cytotoxicity, impacting cell viability and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through DNA intercalation and enzyme inhibition. It binds selectively to poly(dA-dT) sequences in DNA, forming stable complexes that can alter the DNA structure and function . This binding can inhibit the activity of enzymes such as acetylcholinesterase, affecting various biochemical pathways . The compound’s ability to intercalate into DNA and inhibit enzymes underscores its significance in molecular biology research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its fluorescence properties are influenced by the solvent environment, with phase and modulation lifetimes varying in different alcohol-water solutions . Additionally, the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, the formation of DNA complexes and the resulting genotoxicity may vary over time .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively intercalate into DNA and inhibit enzyme activity without causing significant toxicity . At higher doses, it can lead to adverse effects, including cytotoxicity and genotoxicity . These dose-dependent effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to DNA interactions and enzyme inhibition. It interacts with enzymes such as acetylcholinesterase, affecting metabolic flux and metabolite levels . Additionally, the compound’s role as a fluorescent probe allows for the study of metabolic processes involving proton antiport systems . These interactions provide insights into the compound’s metabolic significance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It binds to cell membranes in the energized state and becomes quenched if a pH gradient forms . This property has been utilized to study cation and anion movement across membranes and the proton-pumping activity of various membrane-bound ATPases . The compound’s transport and distribution are crucial for its biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within the nucleus and cell membranes . Its ability to intercalate into DNA directs it to the nucleus, where it can influence DNA structure and function. Additionally, the compound’s interaction with cell membranes and lipids affects its localization and activity . These localization properties are essential for understanding the compound’s biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-2-methoxyacridine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with phenol and ammonium carbonate. This reaction yields 6-chloro-2-methoxy-acridin-9-ylamine, which can be further processed to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 9-Chloro-2-methoxyacridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the ninth position can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Intercalation with DNA: It forms complexes with DNA, which can be studied using various spectroscopic techniques.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted acridines can be formed.

Oxidation Products: Oxidized derivatives of this compound.

Reduction Products: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

9-Chloro-2-methoxyacridine has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.

Medicine: Investigated for its potential anticancer properties by binding to DNA and inducing cell death.

Industry: Utilized in the development of fluorescent dyes and probes for various analytical applications.

Comparison with Similar Compounds

9-Amino-6-chloro-2-methoxyacridine: Another acridine derivative with similar DNA intercalation properties.

6,9-Dichloro-2-methoxyacridine: A precursor in the synthesis of 9-Chloro-2-methoxyacridine.

Quinacrine: A related compound used as an antimalarial and for its DNA-binding properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct fluorescence properties and binding affinities. Its ability to selectively bind to certain DNA sequences and inhibit specific enzymes makes it a valuable tool in both research and potential therapeutic applications.

Properties

IUPAC Name |

9-chloro-2-methoxyacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAMCDWSLKLEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497615 | |

| Record name | 9-Chloro-2-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16492-13-0 | |

| Record name | 9-Chloro-2-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

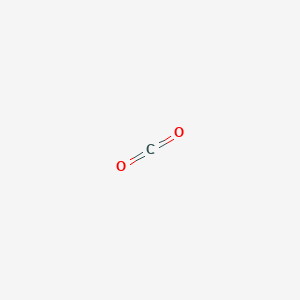

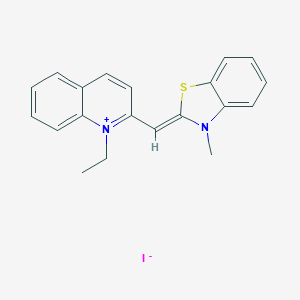

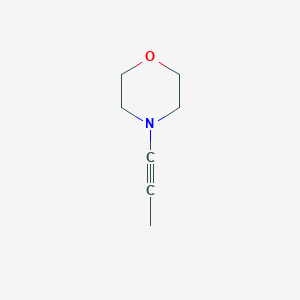

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

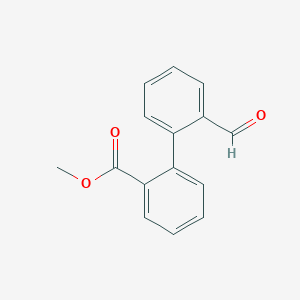

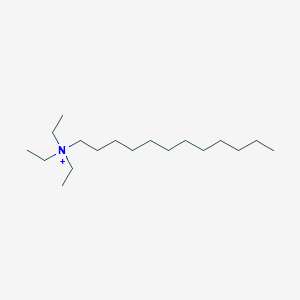

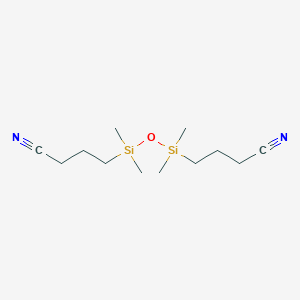

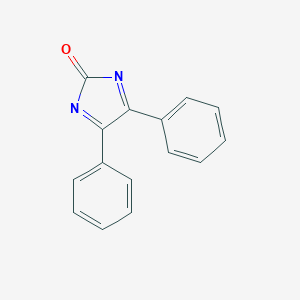

Feasible Synthetic Routes

Q1: What is the significance of 9-Chloro-2-methoxyacridine in the synthesis of new compounds?

A1: this compound serves as a crucial starting material for synthesizing novel biacridinyl atropisomers. [] This compound is particularly important in preparing 2,2'-dihydroxy-9,9'-biacridine, a symmetric ligand with potential applications in various fields. []

Q2: Can you provide details about the structure of 2,2'-di(p-chlorobenzoyloxy)-9,9'-biacridinyl (5) and (9,9'-bisacridinyl)-2,2'-dihydroxy-bis-(camphanate) ester (13) obtained from this compound?

A2: X-ray crystallography studies revealed that both 2,2'-di(p-chlorobenzoyloxy)-9,9'-biacridinyl (5) and (9,9'-bisacridinyl)-2,2'-dihydroxy-bis-(camphanate) ester (13) exhibit a unique "scissor-like" host conformation. [] Interestingly, these structures demonstrate the ability to include guest molecules, such as chloroform and acetonitrile. [] This host-guest chemistry opens up possibilities for applications in molecular recognition and separation sciences.

Q3: Why is there a focus on improving the synthesis of this compound?

A3: The development of an improved synthesis for this compound is crucial for facilitating further research and potential applications of this compound and its derivatives. [, ] A more efficient and scalable synthesis would enable the production of larger quantities of the compound, which is essential for extensive investigations into its properties and potential uses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(2-CHLOROPHENYL)AZO]-4,5-DIHYDRO-3-METHYL-5-OXO-1H-PYRAZOL-1-YL]BENZENESULFONIC ACID](/img/structure/B100639.png)

![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)

![3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide](/img/structure/B100656.png)

![2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate](/img/structure/B100657.png)